Product packaging for Methyl 6-methoxyisoquinoline-1-carboxylate(Cat. No.:)

Methyl 6-methoxyisoquinoline-1-carboxylate

Cat. No.: B11892156
M. Wt: 217.22 g/mol
InChI Key: ISQRCNFIXHNOPI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isoquinoline (B145761) Chemistry

The journey into the world of isoquinolines began in 1885 when Hoogewerf and van Dorp first isolated the parent compound, isoquinoline, from coal tar. wikipedia.org This discovery opened the door to a vast and intricate field of study. Initially, the exploration of isoquinolines was closely tied to the study of natural products, as the isoquinoline framework is a common structural motif in a wide array of alkaloids. wikipedia.org These naturally occurring compounds, found in various plant species, exhibited a range of biological activities, spurring further investigation into their chemical makeup and potential applications. rsc.org

Early synthetic efforts were focused on developing methods to construct the fundamental isoquinoline ring system. Landmark reactions such as the Bischler-Napieralski reaction (1893), the Pomeranz-Fritsch reaction (1893), and the Pictet-Spengler reaction (1911) became the foundational tools for chemists to access this heterocyclic scaffold. thermofisher.comwikipedia.orgnih.govorganic-chemistry.orgthermofisher.com These methods, each with its own set of advantages and limitations, allowed for the preparation of a variety of substituted isoquinolines, paving the way for more complex synthetic endeavors.

Over the decades, the field has evolved significantly. Modern synthetic organic chemistry has seen the development of more sophisticated and efficient methods for isoquinoline synthesis and functionalization. thermofisher.com These include transition metal-catalyzed cross-coupling reactions, C-H activation strategies, and multicomponent reactions, which offer greater control over regioselectivity and stereoselectivity. thermofisher.com This continuous evolution underscores the enduring importance of the isoquinoline scaffold in chemical research.

Importance of the Isoquinoline Scaffold in Organic Synthesis

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry and a valuable building block in organic synthesis. thermofisher.comrsc.org Its rigid, bicyclic framework provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. The presence of the nitrogen atom imparts basicity and the ability to form hydrogen bonds, further enhancing its potential for molecular recognition. rsc.org

The versatility of the isoquinoline nucleus lies in the numerous positions available for functionalization. The benzene (B151609) and pyridine (B92270) rings can be substituted with a wide variety of groups, allowing for the fine-tuning of electronic and steric properties. This adaptability makes isoquinoline derivatives attractive starting materials for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. rsc.org For instance, the ability to introduce substituents at specific positions, such as the C1, C3, and C4 positions, has been a key focus of research, leading to the development of novel compounds with diverse applications. rsc.org

Position of Methyl 6-Methoxyisoquinoline-1-carboxylate within the Isoquinoline Chemical Space

This compound occupies a specific and interesting position within the vast chemical space of isoquinoline derivatives. Its structure features a methoxy (B1213986) group at the 6-position of the benzene ring and a methyl carboxylate group at the 1-position of the pyridine ring.

The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions. The methyl carboxylate group at the 1-position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but can activate it for nucleophilic substitution reactions. This specific substitution pattern, with both an electron-donating and an electron-withdrawing group, creates a unique electronic profile that can be exploited in further chemical transformations.

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The ester functionality at the C1 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols. The methoxy group can potentially be demethylated to a hydroxyl group, providing another handle for further derivatization.

Current Research Trends in Isoquinoline Derivatization and Functionalization

Contemporary research in isoquinoline chemistry is characterized by the pursuit of novel and efficient methods for the derivatization and functionalization of the isoquinoline core. A significant trend is the development of catalytic C-H activation and functionalization reactions. These methods allow for the direct introduction of substituents onto the isoquinoline ring system without the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly synthetic routes.

Another major area of focus is the asymmetric synthesis of chiral isoquinoline derivatives. slideshare.net Given the prevalence of chiral isoquinoline alkaloids in nature and their importance as pharmaceuticals, the development of stereoselective methods for their synthesis is of paramount importance. This includes the use of chiral catalysts, chiral auxiliaries, and enzymatic transformations to control the stereochemical outcome of reactions.

Furthermore, the exploration of multicomponent reactions involving isoquinoline precursors continues to be an active area of research. rsc.org These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step, offering a powerful tool for the generation of diverse libraries of isoquinoline derivatives for biological screening. The development of novel dearomatization strategies for isoquinolines is also gaining traction, providing access to a wider range of saturated and partially saturated heterocyclic frameworks with potential applications in drug discovery.

Interactive Data Tables

Physical and Chemical Properties of Isoquinoline and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
IsoquinolineC₉H₇N129.16Colorless oily liquid26-28242
Quinoline (B57606)C₉H₇N129.16Colorless liquid-15237
6-MethoxyquinolineC₁₀H₉NO159.18---
Methyl isoquinoline-1-carboxylateC₁₁H₉NO₂187.19---
6-Methoxyisoquinoline-1-carboxylic acidC₁₁H₉NO₃203.19---

Spectroscopic Data of Related Isoquinoline Compounds

Compound Name1H NMR (δ, ppm)13C NMR (δ, ppm)
6-Methylquinoline8.84 (d), 8.04 (d), 8.00 (d), 7.55 (s), 7.54 (d), 7.34 (dd), 2.52 (s) masterorganicchemistry.com149.9, 147.2, 136.2, 135.8, 129.4, 128.8, 126.8, 121.3, 21.6 thieme-connect.de
6-Methoxyquinoline8.75 (dd), 8.03 (d), 7.95 (d), 7.35 (dd), 7.07 (d), 3.92 (s) youtube.com157.9, 147.8, 144.1, 135.3, 129.9, 122.0, 121.5, 104.9, 55.5 mcmaster.ca
Methyl 6-hydroxyisoquinoline-1-carboxylate9.04 (s), 8.37 (s), 8.01 (d), 7.34 (dd), 7.23 (d), 3.99 (s) rsc.org167.3, 162.0, 152.7, 141.9, 139.3, 131.1, 126.3, 124.0, 123.6, 109.9, 53.0 rsc.org

Note: Spectroscopic data for this compound is not directly available in the searched literature. The data presented is for closely related compounds to provide a comparative context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B11892156 Methyl 6-methoxyisoquinoline-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methoxyisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-9-3-4-10-8(7-9)5-6-13-11(10)12(14)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRCNFIXHNOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for delineating the structure of organic compounds in solution. youtube.com Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the molecular framework can be constructed.

Advanced 1D and 2D NMR Experiments for Comprehensive Structural Elucidation

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to unambiguously assign the proton (¹H) and carbon (¹³C) signals of Methyl 6-methoxyisoquinoline-1-carboxylate.

¹H and ¹³C NMR: The 1D ¹H NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. For isoquinoline (B145761) and its derivatives, characteristic chemical shifts are observed for the aromatic and substituent protons and carbons. ias.ac.inchemicalbook.comchemicalbook.comchemicalbook.com

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another in the molecule. researchgate.netresearchgate.netsdsu.eduyoutube.com Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. researchgate.netresearchgate.netsdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range connectivity, the HMBC experiment is employed. This technique detects correlations between protons and carbons that are separated by two or three bonds (and sometimes four). researchgate.netresearchgate.netsdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule, such as the methoxy (B1213986) and carboxylate groups to the isoquinoline core.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. researchgate.netresearchgate.net Through-space correlations are observed between protons that are close to each other, regardless of whether they are directly bonded. This is invaluable for determining the relative stereochemistry and conformation of the molecule.

Table 1: Representative NMR Data for Isoquinoline Derivatives

NucleusChemical Shift (ppm) RangeNotes
¹H (Aromatic)7.0 - 9.0The exact shifts depend on the substitution pattern and solvent.
¹³C (Aromatic)110 - 160The positions of the nitrogen and substituents significantly influence the carbon shifts. chemicalbook.com
¹H (OCH₃)3.8 - 4.2Typically a sharp singlet.
¹³C (OCH₃)55 - 60
¹H (COOCH₃)3.7 - 4.1Typically a sharp singlet.
¹³C (COOCH₃)50 - 55
¹³C (C=O)165 - 175

Note: The data in this table is illustrative and based on typical values for similar isoquinoline structures. Actual values for this compound would require experimental determination.

Conformational Analysis via NMR

The conformation of this compound in solution can be investigated using NMR techniques. auremn.org.brnih.govrsc.org The rotational barriers around single bonds, such as the one connecting the carboxylate group to the isoquinoline ring, can influence the observed NMR spectra. Variable temperature NMR studies can be employed to probe the dynamics of these conformational changes. Furthermore, NOESY/ROESY data can provide crucial distance constraints to build a 3D model of the predominant conformation in solution. rsc.org

Solvent Effects on Spectroscopic Signatures

The choice of solvent can significantly impact the chemical shifts observed in NMR spectra. ias.ac.inunn.edu.ngnih.govthieme-connect.de Solvents can interact with the solute through various mechanisms, including hydrogen bonding and anisotropic effects, leading to changes in the local electronic environment of the nuclei. thieme-connect.depitt.edu For instance, aromatic solvents may induce noticeable upfield or downfield shifts in the proton signals of the isoquinoline ring due to ring current effects. Comparing the NMR spectra of this compound in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can provide insights into solute-solvent interactions and help to resolve overlapping signals. unn.edu.ngthieme-connect.de

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight of a compound with high precision. This allows for the unambiguous determination of the elemental formula. For this compound (C₁₂H₁₁NO₃), HRMS would provide a measured mass that is very close to its calculated monoisotopic mass. rsc.orgepa.govnih.gov This high level of accuracy helps to confirm the identity of the compound and distinguish it from other potential isomers or compounds with similar nominal masses.

Table 2: HRMS Data for a Related Isoquinoline Compound

IonCalculated m/zFound m/z
[M+H]⁺268.0371268.0370

Data for Methyl 6-chloro-3-hydroxy-1-methoxyisoquinoline-4-carboxylate, demonstrating the typical precision of HRMS. rsc.org

X-ray Crystallography for Solid-State Structural Analysis

Table 3: Illustrative Crystallographic Data for an Isoquinoline Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.3841 (3)
b (Å)6.3453 (2)
c (Å)14.2048 (4)
β (°)94.475 (2)
V (ų)843.25 (4)

Data for Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, provided as an example of crystallographic parameters. nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. rsc.orgoatext.comnih.gov Specific functional groups exhibit characteristic absorption or scattering frequencies. For this compound, FTIR and Raman spectra would show characteristic bands for the C-H stretching and bending of the aromatic and methyl groups, the C=O stretching of the ester, the C-O stretching of the ether and ester groups, and the vibrations of the isoquinoline ring skeleton. rsc.orgoatext.com These techniques are often used for functional group identification and to complement the structural information obtained from NMR and X-ray crystallography. nih.gov

Advanced Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantification in complex mixtures. ekb.eg A reversed-phase HPLC method would likely be the most suitable approach. In this setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase.

The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). epa.gov A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation from any impurities or related compounds. Detection is commonly achieved using a UV detector, set at a wavelength where the isoquinoline chromophore exhibits strong absorbance. The retention time of the compound would be a key identifier, while the peak area would be proportional to its concentration. ekb.eg

Table 3: Illustrative HPLC Method Parameters

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1 M Ammonium Acetate in Water, pH 6.2
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Note: This table outlines a typical starting point for method development.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, due to its polarity and relatively high molecular weight, is not sufficiently volatile for direct GC analysis. phenomenex.com Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. nih.gov

A common derivatization strategy for compounds containing active hydrogens (like those that could be present in trace impurities or related compounds) is silylation. chemcoplus.co.jp Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. phenomenex.com The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a DB-5 or similar non-polar phase). Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for structural confirmation.

Table 4: Common Derivatization Reagents for GC Analysis

Reagent Abbreviation Target Functional Groups
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Hydroxyls, Carboxylic Acids, Amines
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Hydroxyls, Carboxylic Acids, Amines
N-Methyl-bis(trifluoroacetamide) MBTFA Primary and Secondary Amines

Note: The choice of reagent depends on the specific functional groups to be derivatized.

Theoretical and Computational Studies of Methyl 6 Methoxyisoquinoline 1 Carboxylate

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational for understanding a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule. DFT is often favored for its balance of computational cost and accuracy.

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of Methyl 6-methoxyisoquinoline-1-carboxylate would be systematically adjusted to minimize the molecule's energy.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following table is illustrative of the type of data that would be generated from a geometry optimization calculation. Specific values for this compound are not available in the searched literature.

Parameter Predicted Value
C1-N2 Bond Length (Å) Data not available
N2-C3 Bond Length (Å) Data not available
C5-C6 Bond Angle (°) Data not available

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation determines the normal modes of vibration for the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, or twisting of functional groups.

For this compound, this analysis would predict the characteristic frequencies for key functional groups, including:

C=O stretching of the ester group.

C-O stretching of the ester and methoxy (B1213986) groups.

Aromatic C=C and C=N stretching within the isoquinoline (B145761) ring.

C-H stretching and bending modes.

Comparing these theoretical predictions with experimental spectra helps confirm the molecule's structure and functional group composition.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be easily excited. Analysis for this compound would involve mapping the electron density of the HOMO and LUMO across the molecule to identify the regions most involved in electron donation and acceptance, respectively.

Table 2: Predicted Electronic Properties for this compound (Illustrative) Note: The following table illustrates the type of data generated from an electronic structure analysis. Specific values for this compound are not available in the searched literature.

Property Predicted Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The map is color-coded, typically showing electron-rich regions (negative potential, susceptible to electrophilic attack) in red and electron-poor regions (positive potential, susceptible to nucleophilic attack) in blue.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the isoquinoline ring. These areas would be potential sites for hydrogen bonding or coordination. Positive potential would be expected around the hydrogen atoms.

Conformational Analysis and Stability Studies

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis involves systematically rotating these bonds to map the potential energy surface and identify the most stable, low-energy conformers.

In this compound, key rotatable bonds include the C-O bond of the methoxy group and the C-C bond connecting the ester group to the isoquinoline ring. A conformational analysis would reveal the preferred orientation of these substituent groups relative to the ring. This study would determine whether the ester group lies in the plane of the isoquinoline ring and identify any energy barriers to rotation, providing insight into the molecule's flexibility and the relative populations of its different conformers at room temperature.

Thermodynamics and Reaction Energetics (e.g., Enthalpy of Formation)

Computational methods can be used to predict the thermodynamic properties of a molecule, such as its standard enthalpy of formation (ΔHf°). The enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. This value is crucial for calculating the heat released or absorbed in chemical reactions (enthalpy of reaction). These calculations are computationally intensive and require high levels of theory to achieve chemical accuracy. Such data for this compound would be valuable for predicting its stability and its behavior in chemical transformations.

Computational Studies of Reaction Mechanisms

Computational studies on isoquinoline and its derivatives have provided deep insights into their chemical reactivity and the mechanisms of various organic reactions. These studies typically employ quantum chemical methods to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is crucial for understanding reaction feasibility, selectivity, and kinetics.

For isoquinoline derivatives, computational studies have explored a range of reactions, including cycloadditions, C-H functionalization, and tautomerization processes. For instance, DFT calculations have been instrumental in elucidating the mechanisms of 1,3-dipolar cycloaddition reactions, a common method for synthesizing more complex heterocyclic systems from isoquinoline precursors. These studies can determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates.

In the context of this compound, computational studies could be envisioned to explore its reactivity in several key transformations. For example, the methoxy and carboxylate groups can influence the electron density of the isoquinoline ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. DFT calculations could predict the most likely sites for substitution reactions and the energy barriers for such transformations. Furthermore, the reaction mechanisms of metal-catalyzed cross-coupling reactions involving the isoquinoline core could be investigated to understand the role of the catalyst and the ligands in facilitating the reaction.

A hypothetical reaction mechanism that could be studied computationally is the hydrolysis of the ester group. DFT calculations could model the reaction pathway in the presence of an acid or base catalyst, determining the structure of the tetrahedral intermediate and the transition states leading to its formation and breakdown.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of an Isoquinoline Derivative

Reaction Coordinate Species Relative Energy (kcal/mol)
0 Reactants 0.0
1 Transition State 1 +15.2
2 Intermediate -5.8
3 Transition State 2 +10.5

This table represents typical data obtained from a computational study of a reaction mechanism, illustrating the relative energies of stationary points along the reaction pathway.

Prediction of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by their potential applications in optoelectronics and photonics. Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), have proven to be powerful tools for predicting and understanding the NLO response of molecules. These calculations can provide insights into key parameters that govern NLO activity, such as polarizability (α) and first hyperpolarizability (β).

For isoquinoline and quinoline (B57606) derivatives, computational studies have shown that their NLO properties are highly dependent on their molecular structure, including the nature and position of substituents. The presence of electron-donating and electron-accepting groups can create a charge-transfer character within the molecule, which is often associated with a large NLO response.

In the case of this compound, the methoxy group (-OCH₃) acts as an electron-donating group, while the methyl carboxylate group (-COOCH₃) can act as an electron-withdrawing group. This donor-acceptor arrangement across the isoquinoline scaffold suggests that this molecule could exhibit interesting NLO properties.

Computational studies to predict the NLO properties of this compound would typically involve:

Geometry Optimization: Obtaining the most stable molecular structure using DFT.

Electronic Property Calculations: Calculating the dipole moment, polarizability, and hyperpolarizability.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the charge transfer characteristics. A smaller HOMO-LUMO gap is often correlated with a larger NLO response.

Table 2: Predicted NLO Properties of a Hypothetical Isoquinoline Derivative

Parameter Value Unit
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap (ΔE) 4.4 eV
Dipole Moment (μ) 3.5 Debye
Mean Polarizability (α) 25.1 x 10⁻²⁴ esu

This table provides an example of the kind of data generated from computational predictions of NLO properties for a molecule with structural similarities to this compound.

Theoretical studies on related systems indicate that the magnitude of the NLO response can be tuned by modifying the substituent groups. For instance, replacing the methoxy group with a stronger donor or the carboxylate group with a stronger acceptor could enhance the first hyperpolarizability. The computational prediction of these properties is therefore a valuable tool for the rational design of new NLO materials based on the isoquinoline framework.

Chemical Reactivity, Functional Group Interconversions, and Derivatization

Reactions Involving the Isoquinoline (B145761) Core

The isoquinoline nucleus can undergo reactions typical of both aromatic and heteroaromatic systems, including electrophilic and nucleophilic attacks. The regioselectivity and rate of these reactions are significantly influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. researchgate.net In the case of Methyl 6-methoxyisoquinoline-1-carboxylate, the isoquinoline ring system presents two distinct aromatic rings for potential substitution: the pyridine (B92270) ring and the benzene (B151609) ring.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally unreactive towards electrophiles. This deactivation is further intensified by the electron-withdrawing nature of the methyl carboxylate group at the C-1 position. Conversely, the benzene ring's reactivity is enhanced by the presence of the methoxy (B1213986) group (-OCH3) at the C-6 position. The methoxy group is a powerful activating group, donating electron density to the ring through resonance. researchgate.net

As an activating group, the methoxy substituent directs incoming electrophiles to the ortho and para positions relative to itself. semanticscholar.org In the 6-methoxyisoquinoline (B27300) system, the positions ortho to the C-6 methoxy group are C-5 and C-7. The para position is occupied by the ring fusion. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are predicted to occur preferentially at the C-5 and C-7 positions of the benzene ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄Methyl 6-methoxy-5-nitroisoquinoline-1-carboxylate and Methyl 6-methoxy-7-nitroisoquinoline-1-carboxylate
BrominationBr₂, FeBr₃Methyl 5-bromo-6-methoxyisoquinoline-1-carboxylate and Methyl 7-bromo-6-methoxyisoquinoline-1-carboxylate
Friedel-Crafts AcylationRCOCl, AlCl₃Methyl 5-acyl-6-methoxyisoquinoline-1-carboxylate and Methyl 7-acyl-6-methoxyisoquinoline-1-carboxylate

The precise ratio of C-5 to C-7 substitution would depend on the specific reaction conditions and the steric hindrance posed by the electrophile and the surrounding ring structure.

The electron-deficient character of the pyridine half of the isoquinoline nucleus makes it susceptible to nucleophilic attack. The C-1 position is particularly activated towards nucleophiles due to its proximity to the ring nitrogen. The presence of the methyl carboxylate group at C-1 in this compound further enhances the electrophilicity of this position.

A classic reaction demonstrating nucleophilic addition to the isoquinoline core is the Reissert reaction . wikipedia.org In a typical Reissert reaction, isoquinoline reacts with an acid chloride and a cyanide source (e.g., KCN or TMSCN) to form a 1-cyano-2-acyl-1,2-dihydroisoquinoline, known as a Reissert compound. wikipedia.orgclockss.org These compounds are valuable synthetic intermediates. For this compound, the C-1 position is already substituted. However, activation of the nitrogen atom, for instance by N-alkylation to form an isoquinolinium salt, makes the C-1 position exceptionally electrophilic. A strong nucleophile could then potentially attack the C-1 carbon, leading to a substitution or addition-elimination sequence, displacing the ester group.

The selective functionalization at various positions of the this compound scaffold allows for the synthesis of a diverse range of derivatives.

N-2 (Nitrogen Atom): The lone pair of electrons on the isoquinoline nitrogen makes it nucleophilic. It readily reacts with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary N-alkylisoquinolinium salts . ub.edu This quaternization significantly alters the electronic properties of the ring, making it much more susceptible to nucleophilic attack, particularly at the C-1 and C-3 positions.

C-1: The primary reactivity at C-1 involves transformations of the ester group itself (see Section 5.2). Direct C-H functionalization is not applicable here. However, as mentioned, nucleophilic displacement of the ester group could be possible under certain conditions, especially upon N-quaternization.

C-3: While less electrophilic than C-1, the C-3 position can undergo functionalization. Modern cross-coupling methodologies and C-H activation strategies have been developed for the functionalization of heterocycles, which could potentially be applied to introduce substituents at the C-3 position. nih.gov

C-4: Direct functionalization at the C-4 position of the isoquinoline core is challenging. Recent studies have shown that C-4 alkylation of isoquinolines can be achieved through a temporary dearomatization strategy. nih.govacs.org However, these methods have been reported to be ineffective for 1-substituted isoquinolines, likely due to steric hindrance at the C-1 position preventing the initial nucleophilic addition required for the reaction mechanism. researchgate.net Therefore, direct C-4 functionalization of this compound using these methods is not expected to be successful.

C-6: This position is occupied by the methoxy group. Reactions involving this position would primarily consist of demethylation to the corresponding 6-hydroxyisoquinoline derivative, which is a common transformation for aryl methyl ethers using reagents like boron tribromide (BBr₃) or strong acids.

Transformations of the Ester Moiety

The methyl ester group at the C-1 position is a versatile functional handle that can be readily converted into other functional groups, providing a key site for derivatization.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 6-Methoxyisoquinoline-1-carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved under either acidic or basic conditions. ucoz.com The formation of the analogous 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid from its ester is a well-documented process, indicating the viability of this hydrolysis on the isoquinoline core. researchgate.netnih.govresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): This is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification of the resulting carboxylate salt to yield the carboxylic acid. ucoz.com This process is generally irreversible as the carboxylate salt formed is resistant to nucleophilic attack.

Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). khanacademy.org To drive the equilibrium towards the products, a large excess of water is typically used.

Table 2: Typical Conditions for Ester Hydrolysis

MethodReagentsSolventConditionsProduct
Base-CatalyzedNaOH or KOHWater/Alcohol mixtureReflux6-Methoxyisoquinoline-1-carboxylate salt
Acid-CatalyzedH₂SO₄ or HClWater/DioxaneReflux6-Methoxyisoquinoline-1-carboxylic acid

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This compound can be converted to other esters (e.g., ethyl, propyl, or benzyl (B1604629) esters) via this reaction. The reaction can be catalyzed by either an acid or a base.

To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess or as the solvent.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids.

Base-Catalyzed Transesterification: A catalytic amount of a strong base, such as the alkoxide corresponding to the alcohol reactant (e.g., sodium ethoxide for transesterification with ethanol), is used. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Table 3: General Conditions for Transesterification

MethodCatalystAlcohol (R'-OH)ConditionsProduct
Acid-CatalyzedH₂SO₄ (catalytic)Excess R'-OHRefluxAlkyl 6-methoxyisoquinoline-1-carboxylate
Base-CatalyzedNaOR' or KOR' (catalytic)Excess R'-OHRefluxAlkyl 6-methoxyisoquinoline-1-carboxylate

Reactions of the Methoxy Group

The methoxy group at the C-6 position is an aryl methyl ether, which can undergo specific reactions, most notably cleavage to a phenol. It also strongly influences the reactivity of the benzene portion of the isoquinoline ring.

The cleavage of the aryl methyl ether to form the corresponding phenol, 6-hydroxyisoquinoline-1-carboxylic acid methyl ester, is a common and important transformation. This O-demethylation can be achieved using various reagents that are broadly classified as Lewis acids, Brønsted acids, or nucleophilic reagents. rsc.org

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for the cleavage of aryl methyl ethers. semanticscholar.org BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 reaction. chem-station.com The reaction is typically performed at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane (CH₂Cl₂). orgsyn.org

Hydrobromic Acid (HBr): Concentrated hydrobromic acid is a classic Brønsted acid reagent for demethylation. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group. chem-station.com These reactions often require elevated temperatures (reflux) to proceed effectively. nih.gov

Other Reagents: Other Lewis acids like aluminum chloride (AlCl₃) or reagents that generate strong nucleophiles, such as lithium chloride in dimethylformamide (DMF) or certain thiolates, can also effect demethylation, though they may require harsher conditions. orgsyn.org

Table 2: Common Reagents for Demethylation of the 6-Methoxy Group

ReagentTypical ConditionsMechanism TypeNotes
Boron Tribromide (BBr₃)CH₂Cl₂, -78 °C to room temperatureLewis AcidHighly effective and common; reaction proceeds via a BBr₃-ether adduct. chem-station.comorgsyn.org
Hydrobromic Acid (HBr)48% aqueous HBr, reflux, often with acetic acid as a co-solventBrønsted AcidRequires high temperatures and harsh acidic conditions. chem-station.comorgsyn.org
Aluminum Chloride (AlCl₃)Inert solvent, heatingLewis AcidA strong Lewis acid that can facilitate ether cleavage. chem-station.com

The methoxy group (-OCH₃) at the C-6 position has a profound influence on the reactivity of the isoquinoline ring, particularly in electrophilic aromatic substitution reactions. The methoxy group is a strong electron-donating group (EDG) through resonance, and a weak electron-withdrawing group through induction. The resonance effect dominates, making the aromatic ring more electron-rich and thus more activated towards electrophilic attack compared to unsubstituted isoquinoline. organicchemistrytutor.comyoutube.com

As an activating group, the -OCH₃ substituent is an ortho, para-director. organicchemistrytutor.comlibretexts.org In the context of the 6-position on the isoquinoline ring:

The C-5 and C-7 positions are ortho to the methoxy group.

The C-8 position is meta to the methoxy group.

The C-1 position is para to the methoxy group (though this position is already substituted).

Electrophilic substitution on the isoquinoline ring itself preferentially occurs on the benzene ring (the "carbocycle") at positions C-5 and C-8. The activating, electron-donating nature of the C-6 methoxy group enhances the nucleophilicity of the entire benzene ring portion. It strongly activates the ortho C-5 position, making it the most likely site for electrophilic attack. The other ortho position, C-7, is also activated. Therefore, in an electrophilic aromatic substitution reaction, such as nitration or halogenation, substitution is expected to be strongly directed to the C-5 position.

Derivatization for Analytical and Synthetic Purposes

Further modifications of the this compound molecule can be achieved through reactions targeting the aromatic ring or the heterocyclic nitrogen atom.

Alkylation and acylation reactions can occur either on the aromatic ring via electrophilic substitution (Friedel-Crafts type reactions) or directly on the basic nitrogen atom. wikipedia.org

C-Alkylation and C-Acylation (Friedel-Crafts Reactions): The Friedel-Crafts reaction involves the substitution of an aromatic proton with an alkyl or acyl group using an alkyl halide or acyl chloride in the presence of a strong Lewis acid catalyst like AlCl₃. wikipedia.orgorganic-chemistry.org Given the electronic effects of the C-6 methoxy group discussed previously (Section 5.3.2), Friedel-Crafts acylation or alkylation would be expected to occur preferentially at the activated C-5 position of the isoquinoline ring. The product of acylation is a ketone, which is deactivating, thus preventing further substitutions. organic-chemistry.org

N-Alkylation and N-Acylation: The lone pair of electrons on the isoquinoline nitrogen atom makes it nucleophilic and basic. It can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides to form a quaternary isoquinolinium salt or an N-acylisoquinolinium species, respectively. rsc.org N-acylation, in particular, can activate the isoquinoline ring towards nucleophilic attack. These reactions provide a direct method for introducing substituents onto the nitrogen atom, which is a common strategy in the synthesis of isoquinoline-based compounds. amanote.comrsc.org

Table 3: Summary of Alkylation and Acylation Reactions

Reaction TypeReagentsSite of ReactionProduct Type
Friedel-Crafts AlkylationAlkyl Halide, Lewis Acid (e.g., AlCl₃)C-5 of the aromatic ring5-Alkyl-6-methoxyisoquinoline derivative
Friedel-Crafts AcylationAcyl Halide, Lewis Acid (e.g., AlCl₃)C-5 of the aromatic ring5-Acyl-6-methoxyisoquinoline derivative
N-AlkylationAlkyl Halide (e.g., CH₃I)Isoquinoline NitrogenQuaternary isoquinolinium salt
N-AcylationAcyl Halide or Anhydride (B1165640)Isoquinoline NitrogenN-acylisoquinolinium salt

Based on the conducted research, there is currently no specific scientific literature available detailing the silylation reactions of this compound. The search for direct or closely related derivatization of this compound with silylating agents did not yield any dedicated studies or experimental data.

General principles of chemical reactivity suggest that if a suitable functional group were present on the molecule, such as a hydroxyl or amino group, silylation could be a feasible transformation. However, in the absence of such a group and without specific literature precedent for this compound, a detailed discussion of silylation reactions, including conditions and resulting products, cannot be provided at this time.

Further experimental research would be required to investigate the potential for silylation at various positions of the this compound molecule and to characterize the resulting silylated derivatives. Without such studies, any description of silylation reactions for this specific compound would be speculative.

Advanced Synthetic Applications of the Methyl 6 Methoxyisoquinoline 1 Carboxylate Scaffold

As a Building Block for Complex Molecular Architectures

The rigid and planar structure of the isoquinoline (B145761) ring system, combined with the reactivity of the methyl carboxylate group, makes Methyl 6-methoxyisoquinoline-1-carboxylate a prime candidate for the synthesis of intricate molecular architectures. The presence of the methoxy (B1213986) and carboxylate groups at positions 6 and 1, respectively, offers distinct sites for functionalization, enabling the regioselective construction of highly substituted isoquinoline derivatives.

One of the key strategies involves the metalation of the isoquinoline core, which allows for the introduction of various substituents at specific positions. For instance, direct metalation at C1 facilitates the introduction of alkyl or aryl groups, expanding the molecular complexity. This approach has been instrumental in the total synthesis of complex alkaloids and other natural products where the isoquinoline moiety is a central feature. nih.gov

Furthermore, the carboxylate group can be transformed into a variety of other functional groups, such as amides, ketones, or can be used in coupling reactions to link the isoquinoline scaffold to other molecular fragments. These transformations are crucial for building large, polycyclic systems and molecules with specific three-dimensional arrangements. The strategic manipulation of the substituents on the isoquinoline ring allows for the fine-tuning of the molecule's properties, which is essential for applications in medicinal chemistry and materials science. nih.gov

In the Synthesis of Natural Product Analogs and Derivatives

The structural motif of this compound is present in a number of natural alkaloids, making it a valuable starting material for the synthesis of their analogs and derivatives. These synthetic efforts are not only aimed at confirming the structure of the natural products but also at creating novel compounds with potentially enhanced or modified biological activities. nih.gov

For example, derivatives of tetrahydroisoquinoline-1-carboxylic acid, which can be accessed from the isoquinoline-1-carboxylate scaffold, are important building blocks for a wide range of natural products and synthetic pharmaceuticals. mdpi.comnih.gov The synthesis of these derivatives often involves stereoselective methods to control the chirality at the C1 position, which is crucial for their biological function.

The ability to modify the substitution pattern on the aromatic ring and the functional group at the C1 position allows for the creation of a diverse library of natural product analogs. These analogs are then used in structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological effects. This information is invaluable for the design of new therapeutic agents with improved efficacy and selectivity.

Applications in Materials Chemistry

The unique photophysical and electronic properties of the isoquinoline ring system have led to the exploration of this compound and its derivatives in the field of materials chemistry.

Ligands for Metal-Organic Frameworks (MOFs)

The carboxylate functionality of this compound makes it an excellent candidate for use as a ligand in the construction of Metal-Organic Frameworks (MOFs). nih.gov MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The isoquinoline nitrogen atom can also coordinate to metal centers, allowing for the formation of diverse and stable framework topologies. polimi.itresearchgate.net

The aromatic nature of the isoquinoline ring can be exploited to create MOFs with interesting photoluminescent properties. By modifying the substituents on the isoquinoline ring, it is possible to tune the emission wavelength and quantum yield of the resulting MOFs, making them suitable for applications in sensing and optoelectronics.

Precursors for Conductive and Optical Materials

The extended π-system of the isoquinoline ring suggests that derivatives of this compound could serve as precursors for conductive and optical materials. Through polymerization or the formation of charge-transfer complexes, it may be possible to create materials with significant electronic conductivity.

Furthermore, the inherent fluorescence of many isoquinoline derivatives makes them attractive for the development of organic light-emitting diodes (OLEDs) and other optical devices. The ability to functionalize the isoquinoline core allows for the optimization of the material's emission properties and processability.

Incorporation into Advanced Polymeric Structures

The bifunctional nature of this compound, with its reactive carboxylate group and potential for functionalization on the aromatic ring, allows for its incorporation into advanced polymeric structures. This can be achieved through condensation polymerization or by using the isoquinoline derivative as a monomer in addition polymerization.

The resulting polymers would possess the unique properties of the isoquinoline moiety, such as thermal stability, and potential for fluorescence and charge transport. These materials could find applications in areas such as high-performance plastics, organic electronics, and membranes for separation processes.

Role in Foldamer Design and Synthesis

Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking the folding patterns of biopolymers like proteins and nucleic acids. The rigid, planar geometry of the isoquinoline scaffold makes it an attractive building block for the design and synthesis of novel foldamers. uni-muenchen.deuni-muenchen.de

By linking multiple isoquinoline units together through amide or other covalent bonds, it is possible to create helical or sheet-like structures. The methoxy group on the isoquinoline ring can influence the folding preference and stability of the resulting foldamer. These synthetic structures can be designed to have specific shapes and functionalities, with potential applications in molecular recognition, catalysis, and drug delivery. uni-muenchen.de Research has shown that oligomers based on 6-aminoquinoline-2-carboxylic acid units can form rod-like structures that can be incorporated into lipid bilayers. uni-muenchen.de

Emerging Research Frontiers and Future Academic Perspectives

Development of Novel and Efficient Synthetic Methodologies for Isoquinoline (B145761) Carboxylates

The synthesis of isoquinoline alkaloids and their derivatives has been a long-standing area of interest in organic chemistry. sigmaaldrich.com Historically, methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions have been the cornerstones of isoquinoline synthesis. sigmaaldrich.commdpi.com However, recent research has focused on developing more efficient, versatile, and selective methodologies.

Modern synthetic approaches are increasingly leveraging transition-metal catalysis and C-H functionalization strategies to construct the isoquinoline core and introduce functional groups with high precision. nih.gov For instance, palladium-catalyzed reactions have been employed for the reductive cyclization of intermediates to form the isoquinoline skeleton. mdpi.com Another innovative approach involves the direct metalation of the isoquinoline ring followed by reaction with an appropriate electrophile, which allows for the introduction of substituents at specific positions. nih.govwikipedia.org An alternative to direct methylation has been developed involving aminomethylation of a metalated isoquinoline followed by hydrogenolysis, offering a new route to 1-methylisoquinolines. nih.gov

The synthesis of specific isoquinoline carboxylates, which are crucial intermediates for more complex molecules, is also a key research focus. nih.govresearchgate.net For example, the synthesis of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate has been described as a key step in the approach to the antitumor antibiotic CC-1065. researchgate.net These advanced synthetic strategies are critical for producing compounds like Methyl 6-methoxyisoquinoline-1-carboxylate with high yield and purity, enabling further research into their properties and applications.

Table 1: Comparison of Classical and Modern Synthetic Methods for Isoquinolines

Method Description Advantages Limitations
Bischler-Napieralski Cyclization of a β-arylethylamide using a dehydrating agent like P₂O₅ or POCl₃ to form a dihydroisoquinoline, which is then oxidized. sigmaaldrich.com Readily available starting materials. Requires harsh conditions; limited functional group tolerance.
Pictet-Spengler Condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization to form a tetrahydroisoquinoline. sigmaaldrich.com Often proceeds under mild conditions; can be stereoselective. Limited to tetrahydroisoquinoline products.
Pomeranz–Fritsch Acid-catalyzed cyclization of a benzalaminoacetal. nih.gov Provides direct access to the isoquinoline ring. Can give poor yields depending on the substrate.
Transition-Metal Catalysis Cross-coupling and cyclization reactions catalyzed by metals like palladium or ruthenium. mdpi.com High efficiency and selectivity; broad substrate scope. Catalyst cost and sensitivity; potential for metal contamination.
C-H Functionalization Direct activation and functionalization of C-H bonds on the isoquinoline precursor. nih.gov High atom economy; avoids pre-functionalization steps. Can require specific directing groups; regioselectivity can be a challenge.

Exploration of Structure-Property Relationships in Advanced Chemical Systems

Understanding the relationship between the molecular structure of isoquinoline derivatives and their resulting physicochemical properties is fundamental to designing new materials and molecules with desired functions. The arrangement of substituents on the isoquinoline core, such as the methoxy (B1213986) and carboxylate groups in this compound, significantly influences properties like solubility, electronic behavior, and interaction with biological targets. nih.gov

For instance, the presence and position of functional groups like methoxy and hydroxyl groups on the isoquinoline ring dictate the fragmentation patterns observed in mass spectrometry. researchgate.net This provides a direct link between structure and a measurable physical property, aiding in the structural elucidation of new compounds. researchgate.netnih.gov The basicity of the isoquinoline nitrogen (pKa of 5.14 for the parent molecule) is also modulated by the electronic effects of its substituents. nih.gov

Furthermore, studies on the interaction of isoquinoline alkaloids with macromolecules like DNA reveal that the specific substitution pattern governs the binding mode and affinity. nih.gov The ability to form intercalative or electrostatic interactions is highly dependent on the three-dimensional shape and charge distribution of the alkaloid, which is a direct consequence of its chemical structure. nih.gov A systematic approach to studying these structure-property relationships (SPR), as has been done for carboxylic acid isosteres, allows for more rational design in medicinal chemistry and materials science. researchgate.net

Table 2: Physicochemical Properties of Related Isoquinoline Carboxylic Acids and Esters

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Isoquinoline-1-carboxylic acid C₁₀H₇NO₂ 173.17 164 (dec.) sigmaaldrich.comwikipedia.org
Methyl isoquinoline-1-carboxylate C₁₁H₉NO₂ 187.19 N/A nih.gov
Methyl 3-isoquinolinecarboxylate C₁₁H₉NO₂ 187.19 86-88 sigmaaldrich.com
Carboxy isoquinoline-3-carboxylate C₁₁H₇NO₄ 217.18 N/A cam.ac.uk

Integration of Machine Learning and AI in Synthetic Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and development of new molecules. mdpi.com These computational tools are being applied to predict synthetic pathways, molecular properties, and biological activities, thereby reducing the time and cost associated with traditional experimental approaches. cam.ac.ukrsc.org

In the context of isoquinoline carboxylates, AI can be used for retrosynthetic analysis, where algorithms predict potential synthetic routes to a target molecule like this compound by working backward from the final structure. These models are trained on vast databases of known chemical reactions to identify the most efficient and plausible synthetic steps.

Furthermore, ML algorithms can build predictive models for various physicochemical properties (e.g., solubility, toxicity) and biological activities. rsc.org By training on datasets of known isoquinoline compounds and their properties, these models can predict the characteristics of novel, unsynthesized derivatives. This allows researchers to prioritize the synthesis of compounds with the most promising profiles. The integration of AI, for example through methods like Chaos Chemical Reaction Optimized Adaptive K-Nearest Neighbor (CCRO-AKNN), enhances the ability of computer-assisted synthesis planning (CASP) to explore complex chemical spaces and innovate in organic chemistry. cam.ac.uk

Advancements in Sustainable and Green Synthesis for Isoquinoline Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like isoquinolines to minimize environmental impact. nih.govnih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, and the design of processes with high atom economy. nih.gov

Other green techniques being explored include:

Microwave-assisted synthesis: This method can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov

Ultrasound-promoted synthesis: Sonication can enhance reaction rates and efficiency, often under milder conditions. nih.gov

One-pot reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel avoids the need for intermediate purification steps, saving time, solvents, and energy. nih.govnih.gov

Use of green solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids is a key focus of green synthesis.

These sustainable approaches are vital for the environmentally responsible production of this compound and other valuable isoquinoline derivatives. nih.gov

Synergistic Application of Advanced Characterization and Computational Techniques

The comprehensive understanding of complex molecules like this compound relies on the powerful synergy between advanced experimental characterization techniques and computational chemistry. This integrated approach provides insights that are often inaccessible by either method alone.

Experimentally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS) are used to determine the precise structure and connectivity of synthesized molecules. mdpi.com For example, the fragmentation patterns of isoquinoline alkaloids in mass spectrometry can be systematically investigated to identify characteristic losses corresponding to specific structural motifs. researchgate.netnih.gov

Computationally, methods like Density Functional Theory (DFT) are employed to calculate the geometries, electronic structures, and spectroscopic properties of molecules. These calculated data can be compared with experimental spectra (e.g., NMR, IR) to confirm structural assignments. mdpi.com Furthermore, computational chemistry can be used to elucidate reaction mechanisms and understand the underlying principles of observed fragmentation behaviors in mass spectrometry. researchgate.net Molecular docking simulations, another computational tool, can predict how a molecule might bind to a biological target, providing a rationale for its potential activity. mdpi.com This combination of experimental data and theoretical modeling is essential for advancing the frontiers of isoquinoline research.

Q & A

What are the established synthetic routes for Methyl 6-methoxyisoquinoline-1-carboxylate, and how can reaction conditions be optimized for improved yields?

Basic Research Question
The synthesis of this compound typically involves cyclization strategies analogous to isoquinoline derivatives. A common approach is the Pomeranz-Fritsch reaction , which condenses benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions, followed by oxidation and esterification steps . Key parameters for optimization include:

  • Temperature : Elevated temperatures (e.g., 378 K) enhance cyclization efficiency, as demonstrated in AlCl3-mediated reactions for related isoquinoline systems .
  • Solvent selection : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) improve reaction homogeneity and intermediate stability .
  • Catalysts : Lewis acids like AlCl3 facilitate ring closure, while flow reactors can scale production without compromising purity .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

Advanced Research Question
Structural elucidation relies on complementary techniques:

  • X-ray crystallography : SHELX software refines crystal structures by analyzing diffraction data, resolving bond angles, and confirming substituent positions (e.g., distinguishing cis/trans isomers) . For example, weak C–H⋯π interactions and hydrogen bonding patterns in related compounds validate stereochemical assignments .
  • NMR spectroscopy : Coupling constants and NOE effects differentiate regioisomers, while 13C^{13}\text{C} NMR identifies electron-withdrawing effects of the methoxy group .

What experimental strategies address contradictory bioactivity data in studies of this compound?

Advanced Research Question
Contradictions in bioactivity often arise from:

  • Purity issues : Validate compound purity via HPLC and elemental analysis to exclude confounding impurities .
  • Assay variability : Standardize in vitro protocols (e.g., enzyme inhibition assays) using positive controls and replicate experiments under identical conditions.
  • Structural analogs : Compare activity with methyl 1-methoxyisoquinoline-6-carboxylate derivatives to isolate electronic vs. steric contributions .

How does the methoxy group’s position influence the compound’s reactivity and biological target affinity?

Advanced Research Question
The methoxy group’s electronic and spatial effects are critical:

  • Electronic modulation : Electron-donating methoxy groups enhance nucleophilic aromatic substitution at specific positions, altering reactivity toward biological targets like kinases or GPCRs .
  • Steric hindrance : Substituent positioning (e.g., para vs. ortho) impacts binding pocket compatibility. Computational docking studies (e.g., AutoDock Vina) can predict binding modes and guide synthetic modifications .

What in silico methods predict the pharmacokinetic properties of this compound?

Advanced Research Question
Computational tools provide preliminary ADMET insights:

  • Molecular docking : Predict target affinity using protein databases (e.g., PDB) and software like Schrödinger Suite .
  • ADMET prediction : Platforms like SwissADME estimate logP, bioavailability, and metabolic stability based on substituent effects . For example, ester groups may enhance membrane permeability but reduce plasma stability.

What analytical techniques are essential for characterizing synthetic intermediates of this compound?

Basic Research Question
Critical characterization methods include:

  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 245 [M+^+] in related compounds) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identify carbonyl (1700–1750 cm1^{-1}) and methoxy (1250 cm1^{-1}) stretches to track reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.